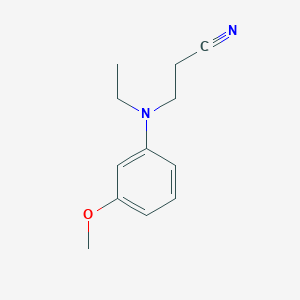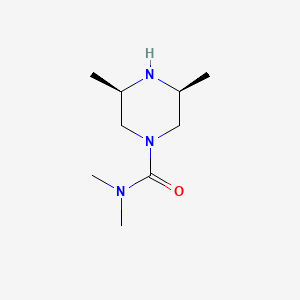
(3R,5S)-N,N,3,5-Tetramethylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,5S)-N,N,3,5-Tetramethylpiperazine-1-carboxamide is a chiral compound with significant applications in various fields of chemistry and biology. Its unique stereochemistry and functional groups make it a valuable molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-N,N,3,5-Tetramethylpiperazine-1-carboxamide typically involves the reaction of piperazine derivatives with methylating agents under controlled conditions. One common method includes the use of N-methylpiperazine as a starting material, which undergoes methylation and subsequent carboxamidation to yield the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods utilize advanced techniques such as microreactors and automated synthesis systems to optimize reaction conditions and scale up production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,5S)-N,N,3,5-Tetramethylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines, alcohols; reactions often require catalysts or activating agents.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
(3R,5S)-N,N,3,5-Tetramethylpiperazine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional attributes.
Wirkmechanismus
The mechanism of action of (3R,5S)-N,N,3,5-Tetramethylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,5S)-Atorvastatin Sodium Salt: A statin used to lower cholesterol levels.
(3R,5S)-5-Hydroxymethyl-3-pyrrolidinol HCl: A compound with potential pharmaceutical applications.
Uniqueness
(3R,5S)-N,N,3,5-Tetramethylpiperazine-1-carboxamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds
Eigenschaften
Molekularformel |
C9H19N3O |
|---|---|
Molekulargewicht |
185.27 g/mol |
IUPAC-Name |
(3S,5R)-N,N,3,5-tetramethylpiperazine-1-carboxamide |
InChI |
InChI=1S/C9H19N3O/c1-7-5-12(6-8(2)10-7)9(13)11(3)4/h7-8,10H,5-6H2,1-4H3/t7-,8+ |
InChI-Schlüssel |
NZRMACIHVBXWMB-OCAPTIKFSA-N |
Isomerische SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C(=O)N(C)C |
Kanonische SMILES |
CC1CN(CC(N1)C)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-2-[3-(trimethylsilyl)but-2-EN-1-YL]cyclohexan-1-one](/img/structure/B13764679.png)
![6-Chloro-1-methyl-n-(4-nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13764684.png)
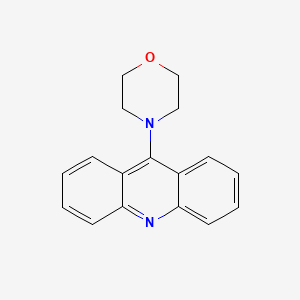
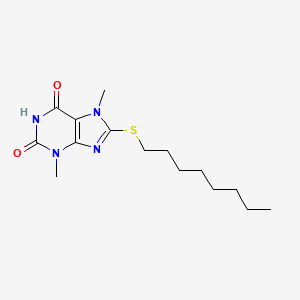
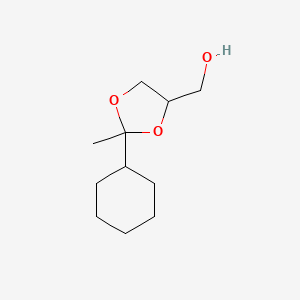
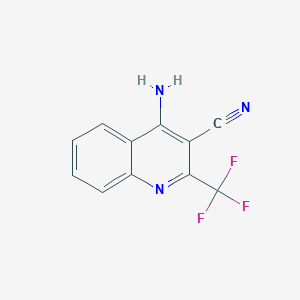
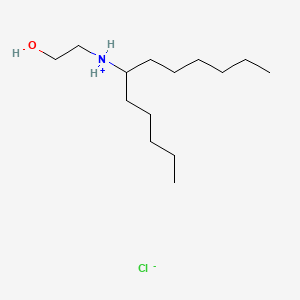
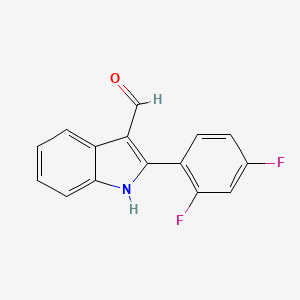
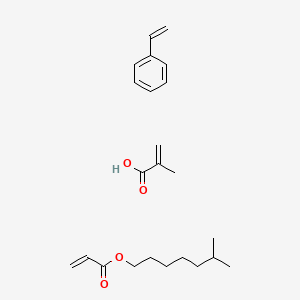
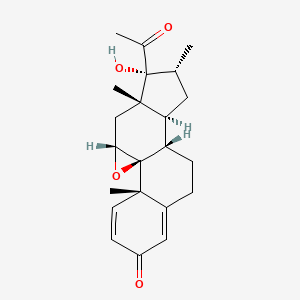
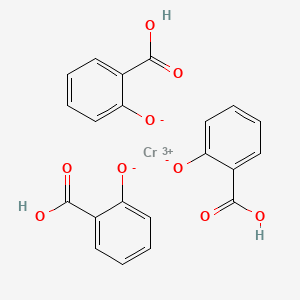

![[[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-)](/img/structure/B13764744.png)
